4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
Description
4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with two distinct pharmacophores:
- Piperazine moiety: Positioned at the 4th carbon, this group is further substituted with a 5-fluoropyrimidin-4-yl ring, introducing electron-withdrawing fluorine and nitrogen-rich aromaticity.
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN7/c17-13-10-18-11-21-16(13)24-7-5-23(6-8-24)15-9-14(19-12-20-15)22-3-1-2-4-22/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJBCTGUJHKQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluoropyrimidine intermediate:
Piperazine ring formation: The piperazine ring is synthesized by reacting appropriate amines with dihaloalkanes under basic conditions.
Coupling reactions: The fluoropyrimidine intermediate is then coupled with the piperazine derivative using palladium-catalyzed cross-coupling reactions.
Pyrrolidine ring introduction: Finally, the pyrrolidine ring is introduced through nucleophilic substitution reactions, completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, helping to elucidate mechanisms of action and identify potential drug targets.
Chemical Biology: The compound is employed in chemical biology to probe cellular processes and interactions at the molecular level.
Industrial Applications: It may be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets within cells. The compound binds to target proteins or enzymes, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Piperazine/Piperidine Moieties
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Features a six-membered piperidine ring at the 6th position and a methyl group at the 4th position.
- Key Differences : Piperidine (saturated six-membered ring) vs. piperazine (six-membered ring with two nitrogen atoms) in the target compound. Piperidine may confer greater rigidity and lipophilicity.
- Relevance : Crystal structure studies highlight its utility in drug design, suggesting that saturated nitrogen heterocycles improve binding to biological targets .
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
- Structure: Incorporates a piperazine group substituted with a dichlorophenyl ring and a thieno-pyrimidine core.
- Relevance : Fluorine and chlorine substituents modulate electronic properties and metabolic stability, with fluorinated analogs often exhibiting enhanced bioavailability .
Suzuki Coupling Derivatives (EP 2 402 347 A1)
- Structure: Features a morpholino group and a methylsulfonyl-piperazine substituent.
- Key Differences : Methylsulfonyl groups increase polarity and solubility compared to the aromatic fluoropyrimidinyl group in the target compound.
- Relevance : Suzuki coupling methodologies (as in ) are applicable for introducing diverse aryl/heteroaryl groups, though the target compound’s synthesis likely involves nucleophilic aromatic substitution .
Pyrrolidine vs. Other Saturated Rings
4-Amino-6-phenylpyrimidine ()
- Structure : Substituted with a benzylpiperidine group.
- Key Differences : The phenyl group increases hydrophobicity, whereas pyrrolidine in the target compound offers flexibility and moderate polarity.
- Relevance : Pyrrolidine’s smaller ring size may enhance conformational adaptability, improving target engagement .
Data Table: Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
